Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
The synthesis of ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. This is achieved through a reaction between cyclohexanones and ethyl cyanoacetate . The resulting intermediate is then subjected to further reactions to introduce the 3,5-dinitrobenzamido group, forming the final compound.
Chemical Reactions Analysis
ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The dinitrobenzamido group can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Scientific Research Applications
ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The dinitrobenzamido group is known to participate in π-π stacking and hydrogen bonding interactions, which can influence the compound’s binding to biological molecules . These interactions can disrupt cellular processes, leading to cytotoxic effects.
Comparison with Similar Compounds
ETHYL 2-(3,5-DINITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared to other benzothiophene derivatives and dinitrobenzamido compounds. Similar compounds include:
3,5-Dinitrobenzamide: Shares the dinitrobenzamido group but lacks the benzothiophene core.
Tetrahydrobenzothiophene derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Aromatic dinitrobenzamide mustards: These compounds have been studied for their anticancer activity and share structural similarities with the dinitrobenzamido group.
Properties
Molecular Formula |
C18H17N3O7S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H17N3O7S/c1-2-28-18(23)15-13-5-3-4-6-14(13)29-17(15)19-16(22)10-7-11(20(24)25)9-12(8-10)21(26)27/h7-9H,2-6H2,1H3,(H,19,22) |
InChI Key |
FEJPEMCFGPDCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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